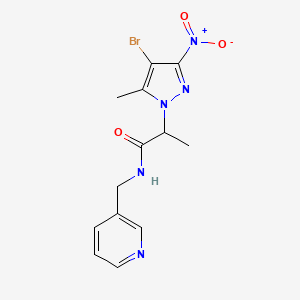![molecular formula C16H13BrClNO2 B4227423 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile
Vue d'ensemble
Description
4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile, commonly known as Boc-protected 4-bromobenzyl alcohol, is a chemical compound that has been widely used in scientific research. It is a versatile compound that can be used in a variety of ways, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying biological processes. In
Mécanisme D'action
The mechanism of action of Boc-protected 4-bromobenzyl alcohol is not well understood. However, it is believed to act as a nucleophile in chemical reactions, reacting with electrophilic species to form new compounds. In biological systems, it may act as a substrate for enzymes that catalyze the formation of Boc-protected benzyl ethers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-protected 4-bromobenzyl alcohol are not well studied. However, it is believed to be a relatively stable compound that does not undergo significant degradation in biological systems. It is also believed to be relatively non-toxic, although further studies are needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-protected 4-bromobenzyl alcohol in lab experiments is its versatility. It can be used as a building block in the synthesis of a variety of compounds, and as a reagent in chemical reactions. It is also relatively easy to synthesize and purify. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving Boc-protected 4-bromobenzyl alcohol. One direction is the synthesis of new compounds using Boc-protected 4-bromobenzyl alcohol as a building block. Another direction is the development of new chemical reactions using Boc-protected 4-bromobenzyl alcohol as a reagent. In addition, further studies are needed to understand the mechanism of action of Boc-protected 4-bromobenzyl alcohol and its potential applications in biological systems.
Applications De Recherche Scientifique
Boc-protected 4-bromobenzyl alcohol has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as Boc-protected amino acids and peptides. It has also been used as a reagent in chemical reactions, such as the synthesis of Boc-protected benzylamines. In addition, Boc-protected 4-bromobenzyl alcohol has been used as a tool for studying biological processes, such as the synthesis of Boc-protected benzyl ethers in enzymatic reactions.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-8H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNTDUJIFXNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-(anilinocarbonyl)-5-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4227356.png)
![ethyl {1-[(4-bromo-2-methylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4227363.png)

![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![2-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]methyl}benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4227390.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B4227420.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4227441.png)
